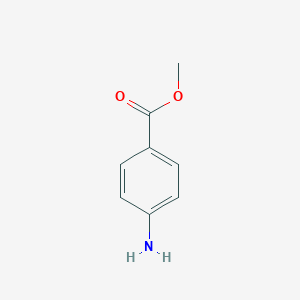
Methyl 4-aminobenzoate
Cat. No. B140551
Key on ui cas rn:
619-45-4
M. Wt: 151.16 g/mol
InChI Key: LZXXNPOYQCLXRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08007526B2
Procedure details


To a solution of 4-amino benzoic acid (100 grams, 729.18 mmol) in methanol (1000 mL) at 0° C. is passed dry HCl for 3 hours. The solution is then refluxed for 10 hours. Excess methanol is distilled, and water (1000 mL) is added. The solution is neutralized with dilute ammonia, filtered, and purified from an appropriate solvent.



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.Cl.[CH3:12]O>>[CH3:12][O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([NH2:1])=[CH:3][CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=C(C(=O)O)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 0° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for 3 hours
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution is then refluxed for 10 hours
|
|
Duration
|
10 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Excess methanol is distilled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
water (1000 mL) is added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified from an appropriate solvent
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC(C1=CC=C(C=C1)N)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
